![molecular formula C26H21N3OS B2989569 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793873-81-0](/img/structure/B2989569.png)
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound with potential applications in various fields of scientific research. The structure comprises a pyrrolo[3,2-d]pyrimidine core, which is known for its bioactivity, making it of significant interest in medicinal chemistry. Its complex structure offers numerous possibilities for interactions at the molecular level, giving it potential as a lead compound in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multistep organic reactions. Key steps may include the formation of the pyrrolo[3,2-d]pyrimidine ring system followed by selective functionalization to introduce the benzylthio and tolyl groups.
Industrial Production Methods: Industrial production of this compound would likely focus on optimizing yield and purity through efficient synthetic routes. Techniques such as high-throughput synthesis and automated reaction monitoring could be employed to scale up the production.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the sulfur-containing benzylthio group.
Reduction: Reduction could affect the nitro or carbonyl groups, depending on specific structural variations.
Substitution: Electrophilic or nucleophilic substitution reactions could be used to modify the aromatic rings or introduce new functional groups.
Common Reagents and Conditions: Common reagents might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Solvents such as dichloromethane or toluene might be employed to optimize reaction conditions.
Major Products: The major products depend on the specific reactions performed. Oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines, and substitution could introduce a wide range of functional groups.
科学研究应用
Chemistry: Used as a scaffold for the development of new synthetic methodologies and to explore reactivity patterns of heterocyclic compounds. Biology: Investigated for its potential to interact with biological macromolecules, possibly acting as enzyme inhibitors or receptor antagonists. Medicine: Explored for its potential pharmacological properties, including anti-inflammatory, anticancer, or antiviral activities. Industry: Could serve as a precursor or intermediate in the synthesis of more complex molecules or materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets, possibly involving binding to enzymes or receptors. The exact mechanism might include inhibition of enzymatic activity, modulation of receptor functions, or interference with cellular pathways.
Similar Compounds
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one: Slightly different ring system.
7-phenyl-3-(m-tolyl)-2-thio-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Lacks the benzyl group.
2-(benzylthio)-7-methyl-3-phenyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Variation in substitution pattern.
Uniqueness: The uniqueness of 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, providing distinct advantages for targeted applications in research and industry.
That’s your deep dive into this fascinating compound. Intrigued by a particular aspect?
属性
IUPAC Name |
2-benzylsulfanyl-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-9-8-14-21(15-18)29-25(30)24-23(22(16-27-24)20-12-6-3-7-13-20)28-26(29)31-17-19-10-4-2-5-11-19/h2-16,27H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINXYXYVULREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
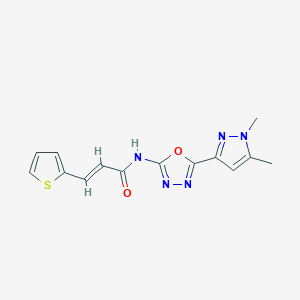
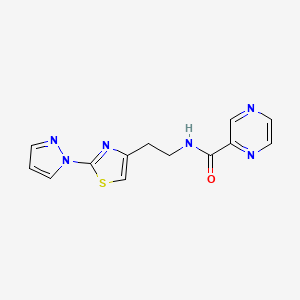
![2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2989490.png)
![1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2989491.png)
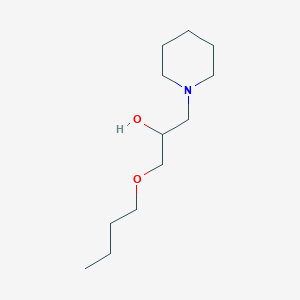
![5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B2989493.png)
![N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2989495.png)
![3-Methyl-5-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2989497.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2989499.png)
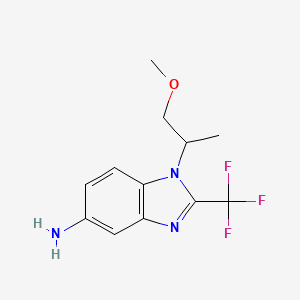
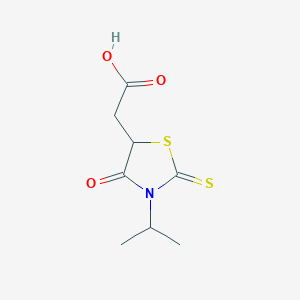
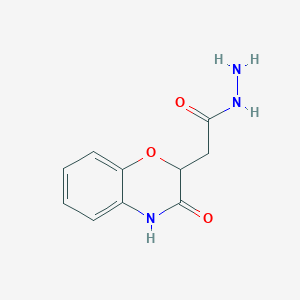
![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2989508.png)
